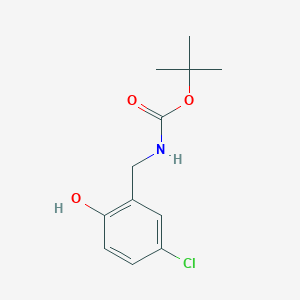

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Übersicht

Beschreibung

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol It is a derivative of carbamate, featuring a tert-butyl group, a chloro-substituted benzene ring, and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate typically involves the reaction of 5-chloro-2-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or other derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has been studied for its potential as an anticancer agent. Research indicates that compounds derived from this structure can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacterial pathogens, making it a candidate for the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Material Science

Photostabilization

this compound can function as a UV absorber in polymers and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation, thereby extending their lifespan and maintaining their mechanical properties. This application is crucial in industries where materials are exposed to sunlight and other sources of UV radiation .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and analysis of related compounds in complex mixtures .

NMR Studies

The compound is also employed in nuclear magnetic resonance (NMR) studies to understand molecular interactions and dynamics within various chemical environments. Its structural characteristics make it suitable for detailed NMR investigations, contributing to the understanding of molecular behavior in different solvents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.

5-chloro-2-hydroxybenzylamine: Lacks the carbamate group, affecting its biological activity and chemical properties.

Tert-butyl 5-chloro-2-hydroxybenzoate: Similar structure but with an ester group instead of a carbamate, leading to different reactivity and applications.

Uniqueness: Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the chloro and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Biologische Aktivität

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies, highlighting its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through standard organic reactions involving the coupling of tert-butyl 2-amino phenylcarbamate with suitable carboxylic acids. The synthesis typically employs coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities. In a study assessing various carbamate derivatives, compounds demonstrated significant inhibition of inflammation in a carrageenan-induced rat paw edema model. The percentage inhibition of inflammation ranged from 39.021% to 54.239% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives

| Compound | Percentage Inhibition (%) | Standard Comparison |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 49.500 | Indomethacin |

| 4j | 39.021 | Indomethacin |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. A study focused on a derivative known as LX009, which is structurally related to this compound, found that it could reduce oxidative stress in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The compound was shown to alleviate apoptosis and improve cell viability by modulating pathways involved in oxidative stress response, notably through the activation of the Akt/Nrf2/HO-1 signaling pathway .

Table 2: Neuroprotective Effects of LX009

| Measurement | Result |

|---|---|

| ROS Production | Decreased |

| Mitochondrial Membrane Potential | Improved |

| Cell Viability (CCK8 Assay) | Increased |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this carbamate have been shown to downregulate TNF-α and other pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

- Antioxidative Stress Response : By enhancing the expression of antioxidative enzymes such as catalase and superoxide dismutase, these compounds can mitigate oxidative damage in neuronal cells .

Case Studies

A notable case study involved the application of LX009 in a mouse model of ischemic stroke. The compound's ability to reduce oxidative stress was assessed through various assays measuring apoptotic markers and oxidative damage indicators. The findings suggested that LX009 could serve as a potential therapeutic agent for conditions associated with oxidative stress, including ischemic stroke .

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNKDQSZTYMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462006 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195517-88-5 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.